molecular formula C15H13NO4 B6400955 4-(3-Aminocarbonylphenyl)-2-methoxybenzoic acid, 95% CAS No. 1261891-28-4

4-(3-Aminocarbonylphenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6400955
CAS RN: 1261891-28-4
M. Wt: 271.27 g/mol
InChI Key: RZYJFNRWMDNXED-UHFFFAOYSA-N
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Description

4-(3-Aminocarbonylphenyl)-2-methoxybenzoic acid, often abbreviated as 4-ACPMB, is a type of carboxylic acid that has a wide range of applications in scientific research. It is a white crystalline solid that is highly soluble in water and is commonly used for its ability to react with various substances. 4-ACPMB is often used in biochemical and physiological studies as it can act as a substrate for various enzymes. It can also be used in the synthesis of other compounds, such as amides and esters, and has been used in the synthesis of pharmaceuticals.

Scientific Research Applications

4-ACPMB has a variety of applications in scientific research. It is often used as a substrate for various enzymes, such as tyrosinase and peroxidase. It is also used in the synthesis of various amides and esters, and has been used in the synthesis of pharmaceuticals. Additionally, 4-ACPMB can be used to study the mechanism of action of various enzymes, as well as to study the biochemistry and physiology of various organisms.

Mechanism of Action

The mechanism of action of 4-ACPMB is not well understood. However, it is believed that it is able to interact with certain enzymes, such as tyrosinase and peroxidase, and can act as a substrate for these enzymes. It is also believed that 4-ACPMB can interact with certain proteins, such as receptors, and can act as an agonist or antagonist.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-ACPMB are not well understood. However, it has been shown to have an inhibitory effect on tyrosinase and peroxidase, as well as to have an agonist effect on certain receptors. Additionally, 4-ACPMB has been shown to have an inhibitory effect on the growth of certain bacteria, as well as to have an inhibitory effect on the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

4-ACPMB has several advantages and limitations when used in laboratory experiments. One of the main advantages of using 4-ACPMB is that it is highly soluble in water, making it easy to work with in a laboratory setting. Additionally, 4-ACPMB can be used as a substrate for various enzymes, making it useful for studying the mechanism of action of these enzymes. However, 4-ACPMB can also be toxic to certain organisms, making it important to use caution when working with this compound.

Future Directions

There are several potential future directions for 4-ACPMB. One potential direction is to further explore its biochemical and physiological effects, as well as its mechanism of action. Additionally, 4-ACPMB could be used to study the effects of various pharmaceuticals, as well as to study the effects of various environmental toxins. Finally, 4-ACPMB could be used to develop new drugs or therapies that could be used to treat various diseases or conditions.

Synthesis Methods

4-ACPMB can be synthesized through several different methods. The most common method is the reaction of 3-aminophenol and 4-methoxybenzoic acid in the presence of an acid catalyst. This reaction results in the formation of 4-ACPMB and water. Another method of synthesis involves the reaction of 4-methoxybenzaldehyde and 3-aminopropionic acid in the presence of an acid catalyst. This reaction produces 4-ACPMB and 3-aminopropionic acid.

properties

IUPAC Name

4-(3-carbamoylphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-20-13-8-10(5-6-12(13)15(18)19)9-3-2-4-11(7-9)14(16)17/h2-8H,1H3,(H2,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYJFNRWMDNXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689875
Record name 3'-Carbamoyl-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261891-28-4
Record name 3'-Carbamoyl-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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